

Publish Comparison Guide: DLin-MC4-DMA Endosomal Release Kinetics Validation

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Compound of Interest

Compound Name: *Dlin-MC4-dma*

Cat. No.: *B10857436*

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Executive Summary & Technical Positioning

DLin-MC4-DMA (MC4) represents a pivotal node in the structure-activity relationship (SAR) lineage of ionizable cationic lipids, bridging the gap between first-generation DLin-DMA and the clinical gold standard DLin-MC3-DMA (MC3).

While MC3 is celebrated for its optimized pKa (6.[1]44) leading to hepatic gene silencing, MC4 presents a distinct physicochemical profile with a pKa of ~6.93. This higher pKa alters its protonation profile, shifting the onset of endosomal membrane destabilization to earlier stages of the endocytic pathway (Early Endosome, pH ~6.3–6.5) compared to MC3 (Late Endosome, pH ~5.5).

This guide provides a rigorous validation framework to quantify the endosomal release kinetics of MC4. By benchmarking against MC3 and DLin-KC2-DMA, researchers can determine the precise intracellular trafficking window and suitability of MC4 for specific payloads (e.g., mRNA vaccines vs. siRNA therapeutics).

Key Comparative Metrics

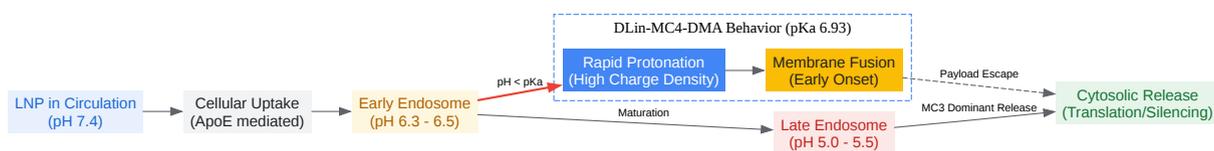
Feature	DLin-MC4-DMA	DLin-MC3-DMA	DLin-KC2-DMA	Impact on Kinetics
Apparent pKa	6.93	6.44	6.70	MC4 protonates earlier in the endocytic pathway.
Headgroup	Dimethylaminobutyl	Dimethylaminobutyrate	Dimethylaminoethyl-dioxolane	Affects hydration shell and lipid mixing rate.
Phase Behavior	HII (Hexagonal) prone	HII prone	HII prone	Critical for membrane fusion/destabilization.
Hemolysis pH50	~6.8	~6.4	~6.6	MC4 is more lytic at higher pH values.

Mechanistic Foundation: The pKa "Sweet Spot"

The efficiency of endosomal release is dictated by the "Proton Sponge" and Ion-Pair mechanisms. An ionizable lipid must remain neutral at physiological pH (7.4) to minimize toxicity and prevent opsonization, yet rapidly protonate upon endosomal acidification to interact with anionic endosomal lipids (e.g., phosphatidylserine), inducing the non-bilayer Hexagonal (HII) phase transition that ruptures the endosome.

- MC3 (pKa 6.44): <10% protonated at pH 7.4; >90% protonated at pH 5.5. Result: Maximum release in Late Endosome.
- MC4 (pKa 6.93): ~25-30% protonated at pH 7.4; >90% protonated at pH 6.0. Result: Potential for premature fusion in Early Endosome or increased circulation toxicity.

Diagram 1: pH-Dependent Protonation & Release Pathway



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Caption: Kinetic pathway of **DLin-MC4-DMA** showing early protonation in the early endosome (pH 6.5) due to high pKa, contrasting with MC3's late endosomal release.

Experimental Validation Framework

To validate **DLin-MC4-DMA** kinetics, you must triangulate data from ionization properties, membrane disruption capacity, and functional cytosolic entry.

Protocol 1: TNS Fluorescence Assay (pKa Determination)

Objective: Confirm the precise pH at which 50% of the lipid is ionized.

Reagents:

- TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid).
- Buffer series: 10mM HEPES, 10mM MES, 10mM Ammonium Acetate (pH range 2.5 – 9.0).

Methodology:

- LNP Preparation: Formulate MC4 LNPs (e.g., MC4:DSPC:Chol:PEG-DMG 50:10:38.5:1.5) via microfluidic mixing.
- Assay Setup: Dilute LNPs to 20 μ M lipid in 180 μ L of each buffer containing 6 μ M TNS.
- Measurement: Incubate for 10 min. Measure fluorescence (Ex: 321 nm, Em: 445 nm).

- Analysis: Plot Fluorescence vs. pH. Fit to a sigmoidal Boltzmann equation.
- Validation Criteria: The inflection point is the pKa.
 - Expected MC4 pKa: 6.9 ± 0.1 .
 - Control MC3 pKa: 6.4 ± 0.1 .

Protocol 2: FRET-Based Lipid Mixing (Fusion Kinetics)

Objective: Measure the rate of lipid exchange between LNPs and endosomal mimic vesicles.

Rationale: MC4 should exhibit faster fusion kinetics at pH 6.5 than MC3 due to earlier protonation.

Methodology:

- Labeled LNPs: Prepare MC4 LNPs containing 0.1% NBD-PE (Donor) and 0.1% Rhodamine-PE (Acceptor).
- Acceptor Vesicles: Prepare anionic liposomes (POPC:POPS 1:1) representing the endosomal membrane.
- Reaction: Mix Labeled LNPs and Acceptor Vesicles (1:1 ratio) in a cuvette.
- Trigger: Inject Acidic Buffer to shift pH to 6.5, 6.0, 5.5, and 5.0 sequentially or in parallel.
- Readout: Monitor NBD de-quenching (Ex: 460 nm, Em: 530 nm) over 300 seconds.
- Calculation: % Lipid Mixing =
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 - is determined by adding 0.1% Triton X-100.

Protocol 3: Galectin-8 Recruitment (Intracellular Rupture Visualization)

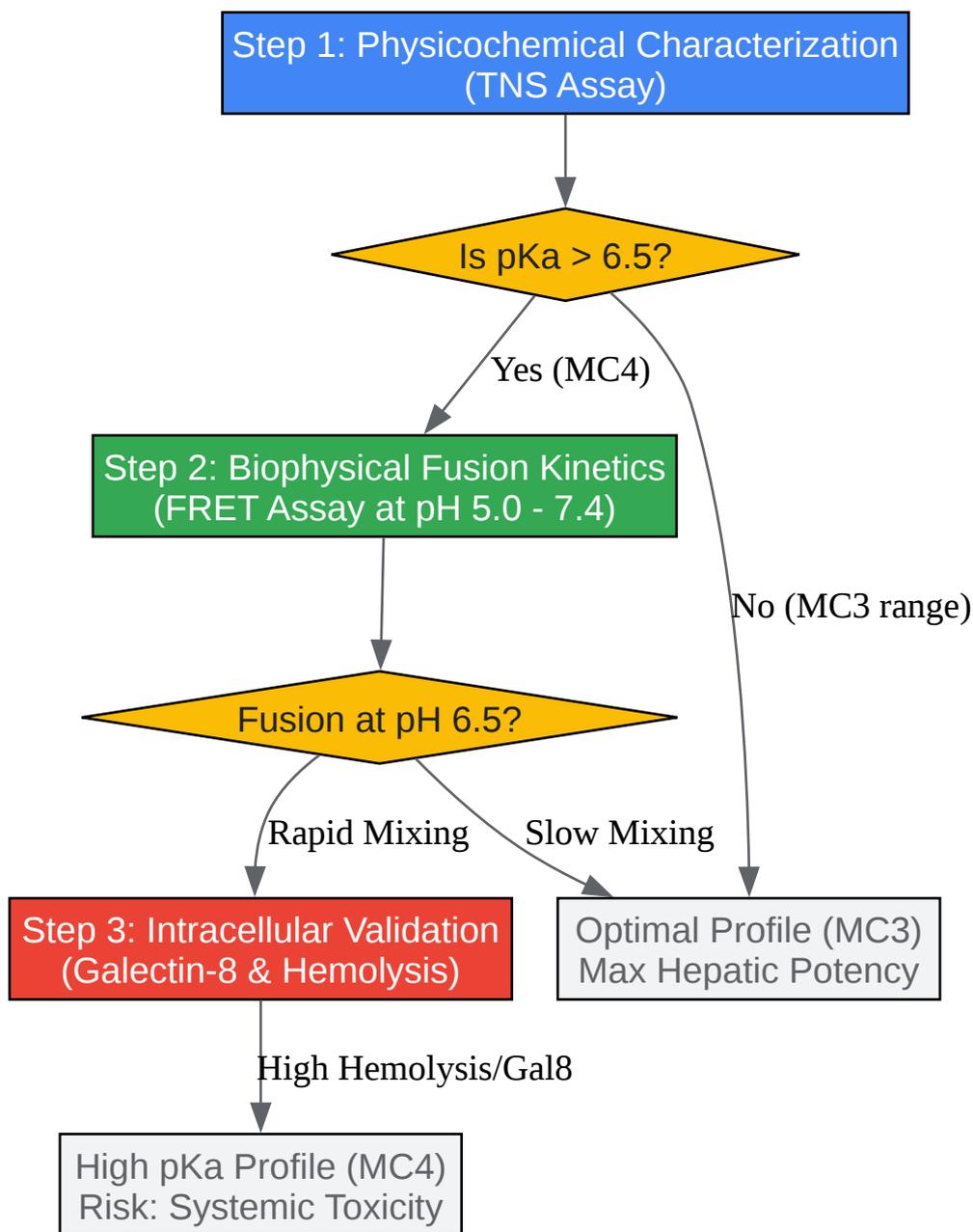
Objective: Visualize and quantify the rupture of endosomes in live cells.

Rationale: Galectin-8 (Gal8) binds to host glycans exposed only when the endosomal membrane is damaged. This is the most direct evidence of "escape."

Methodology:

- Cell Line: HeLa or HuH-7 cells stably expressing Gal8-GFP.
- Treatment: Treat cells with MC4-LNP-mRNA (Red Fluorescent Protein reporter) at 1 µg/mL.
- Timepoints: Fix cells at 2h, 4h, and 8h post-transfection.
- Imaging: Confocal microscopy.
 - Green Puncta: Endosomal rupture events.[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Red Signal: Functional mRNA translation.
- Quantification: Count Gal8 puncta per cell.
 - Hypothesis: MC4 may show high Gal8 recruitment (rupture) but potentially lower RFP expression if the rupture is too early/toxic compared to MC3.

Diagram 2: Validation Workflow Logic



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Caption: Logical flowchart for validating MC4 kinetics. High pKa (>6.5) triggers specific checks for early fusion events and potential toxicity.

Data Interpretation & Troubleshooting

When analyzing MC4 data, use the following guide to interpret kinetic anomalies:

Observation	Interpretation	Mechanistic Cause
High TNS Fluorescence at pH 7.0	Surface Charge Risk	The pKa of 6.93 means ~40% of MC4 is cationic at neutral pH, leading to potential aggregate formation or rapid blood clearance.
Rapid FRET Mixing at pH 6.5	Early Endosome Fusion	MC4 destabilizes membranes "too early." This may release payload before the ribosome-rich cytosol is accessible or trigger recycling pathways.
High Gal8 Puncta / Low Protein Expression	Non-Productive Release	The lipid ruptures endosomes effectively, but the cargo may be trapped in lipid aggregates or the cell may undergo apoptosis due to toxicity.
High Hemolysis at pH 7.4	Systemic Toxicity	Unlike MC3 (non-hemolytic at pH 7.4), MC4 may cause red blood cell lysis, necessitating careful dose titration.

References

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 - Key Finding: Establishes the structure-activity relationship leading from DLin-KC2-DMA to DLin-MC3-DMA, identifying the optimal pKa range of 6.2–6.5.
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 - Key Finding: Establishes the Galectin-8 recruitment assay as the standard for visualizing LNP-mediated
- Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. [[Link](#)]
 - Key Finding: Comprehensive review of the mechanism of action, including the hexagonal phase transition driven by ionizable lipids like MC3 and MC4.
- ◦ Key Finding: Verification of physicochemical properties (pKa 6.1[5][7]93) and chemical structure.[2][8]

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